 
            | REACTION_CXSMILES | [Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])O.[Na+].[BH4-].[Na+].[Cl-].[NH4+].[C:18]1(C)C=CC=C[CH:19]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:18][CH2:19][CH2:9][OH:12])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6,8.9.10| | 
| Name | |
| Quantity | 
                                                                                    95.38 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=CC=C(C=C1)I                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            alcohol                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    47.99 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(O)([O-])=O.[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.089 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    200 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CN(C=O)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            aldehyde                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    4.54 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [BH4-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[NH4+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    200 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                5 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                by stirring for 30 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                by heating until the internal temperature of the suspension                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                became 50° C                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                by stirring for one hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After removing insolubles                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                by Celite filtration, liquid separation                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the water layer was extracted again with 200 ml of toluene                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                distilled (107° C./1 mmHg)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClC1=CC=C(C=C1)CCCO                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 63.4 g | |
| YIELD: PERCENTYIELD | 93% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |